molecular formula C11H16N4O2 B1216222 Isbufylline CAS No. 90162-60-0

Isbufylline

Cat. No.: B1216222
CAS No.: 90162-60-0
M. Wt: 236.27 g/mol
InChI Key: WHUWQSQEVISUMC-UHFFFAOYSA-N
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Description

Isbufylline, also known as 1,3-dimethyl-7-isobutylxanthine, is a xanthine derivative with notable antibronchospastic properties. It is structurally related to theophylline and exhibits significant efficacy in antagonizing bronchospasms induced by various spasmogens. Unlike theophylline, this compound has minimal central nervous system excitatory effects, making it a promising candidate for treating asthma and other respiratory conditions .

Mechanism of Action

Target of Action

Isbufylline, also known as this compound [INN], primarily targets cGMP-PDE (3’,5’-cyclic phosphodiesterase) . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a cGMP-PDE inhibitor . By inhibiting this enzyme, it increases the concentration of cyclic nucleotides within the cell . This can lead to a variety of effects depending on the specific cellular context, including modulation of inflammation and smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP-PDE pathway . By inhibiting cGMP-PDE, this compound can affect various downstream effects related to the functions of this enzyme. This includes processes related to inflammation and bronchodilation, which can be relevant in conditions like asthma and other respiratory diseases .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, this compound is metabolized in the body, with the main metabolites detected in plasma being 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine (I), 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine (II), and 1-methyl-7-(2-methyl-propyl) xanthine (III) . The absence of unmetabolized this compound in the urine indicates that biotransformation and renal excretion are the main routes of this compound elimination in humans .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cGMP-PDE. This can lead to an increase in the concentration of cyclic nucleotides within the cell, which can have various effects depending on the specific cellular context . For example, in the context of respiratory diseases, this can lead to bronchodilation and a reduction in inflammation .

Action Environment

Factors such as diet, lifestyle, and exposure to pollutants or toxins can potentially influence how a drug is metabolized and excreted, and thus its overall effectiveness

Biochemical Analysis

Biochemical Properties

Isbufylline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It exhibits phosphodiesterase inhibitory properties, although at concentrations much higher than those required for its spasmolytic effects in isolated bronchial tissues . This inhibition leads to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscles. This compound also shows a reduced affinity for A1 purinoceptors compared to theophylline, resulting in minimal central nervous system excitatory effects .

Cellular Effects

This compound influences various cellular processes, particularly in respiratory cells. It effectively antagonizes bronchospasms induced by spasmogens such as capsaicin, arachidonic acid, PAF, and antigens . This action is primarily due to the local release of biologically active substances involved in asthma pathogenesis. This compound’s impact on cell signaling pathways includes the modulation of cyclic AMP levels, which affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscles . Additionally, this compound’s low affinity for A1 purinoceptors minimizes its central nervous system excitatory effects . The compound also influences gene expression by modulating cyclic AMP-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in both in vitro and in vivo models, with its antibronchospastic effects being sustained over prolonged periods . Its phosphodiesterase inhibitory properties are only evident at higher concentrations . Long-term studies have shown that this compound maintains its efficacy with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bronchospasms without significant central nervous system or cardiovascular adverse effects . At higher doses, this compound may exhibit toxic effects, including potential cardiovascular responses . Threshold effects have been observed, indicating a narrow therapeutic window for optimal efficacy .

Metabolic Pathways

This compound undergoes biotransformation and renal excretion in humans. The main metabolites detected in plasma include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine . In urine, the metabolites include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-carboxy-propyl) xanthine, and 1,3-dimethyl-7-(2-hydroxymethyl-propyl) xanthine glucuronic acid . These metabolic pathways indicate that this compound is primarily eliminated through renal excretion .

Transport and Distribution

This compound is distributed unevenly within the body due to differences in blood perfusion, tissue binding, and membrane permeability . It is transported to various tissues, with its distribution being influenced by factors such as lipid content and regional pH . The compound’s transport and distribution are dynamic processes, with metabolism and excretion occurring simultaneously .

Preparation Methods

Isbufylline can be synthesized through several methods. One common synthetic route involves the reaction of theophylline sodium salt with isobutyl halogenide in N,N-dimethylformamide at 80°C . This method yields this compound with high purity and efficiency. Industrial production methods typically follow similar synthetic routes, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Isbufylline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit phosphodiesterase enzymes, which play a crucial role in its pharmacological effects . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenides. Major products formed from these reactions include various xanthine derivatives and their metabolites .

Comparison with Similar Compounds

Isbufylline is structurally similar to other xanthine derivatives such as theophylline and enprofylline. it exhibits unique properties that distinguish it from these compounds. Unlike theophylline, this compound has minimal central nervous system excitatory effects, making it a safer option for patients with respiratory conditions . Enprofylline, another xanthine derivative, also lacks central nervous system excitatory effects but has different pharmacokinetic properties compared to this compound . These differences highlight the uniqueness of this compound in terms of its pharmacological profile and therapeutic potential.

Conclusion

This compound is a promising xanthine derivative with significant antibronchospastic properties and minimal central nervous system excitatory effects Its unique pharmacological profile makes it a valuable compound for treating respiratory diseases and conducting scientific research

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWQSQEVISUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046767
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90162-60-0
Record name Isbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90162-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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